

Spectral Analysis of 1,8-Dimethoxyanthraquinone: A Technical Guide

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Compound of Interest

Compound Name: 1,8-Dimethoxyanthraquinone

Cat. No.: B191110

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For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of key organic compounds is paramount. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data for **1,8-dimethoxyanthraquinone**, a significant anthraquinone derivative.

Summary of Spectral Data

The following tables summarize the key spectral data for **1,8-dimethoxyanthraquinone**, providing a quick reference for its characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (in CDCl₃)

Carbon Atom	Chemical Shift (δ) ppm
C-1, C-8	159.2
C-2, C-7	120.3
C-3, C-6	134.9
C-4, C-5	118.0
C-9, C-10	183.1
C-4a, C-9a	136.2
C-5a, C-8a	123.6
OCH ₃	56.4
Data sourced from Berger, Y., & Castonguay, A. (1978).	

¹H NMR (in CDCl₃)

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2, H-7	7.35	d	8.0
H-3, H-6	7.65	t	8.0
H-4, H-5	7.80	d	8.0
OCH ₃	4.05	s	-

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~1670	C=O (quinone) stretching
~1580, 1470	C=C (aromatic) stretching
~1280	C-O-C (aryl ether) stretching
~2950, 2840	C-H (methoxy) stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

Wavelength (λ _{max}) nm	Solvent
~255	Ethanol
~375	Ethanol

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental procedures. The following sections detail generalized protocols for obtaining the NMR, IR, and UV-Vis spectra of **1,8-dimethoxyanthraquinone**.

NMR Spectroscopy

A sample of **1,8-dimethoxyanthraquinone** is dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are then recorded on a high-field NMR spectrometer. For the ¹³C NMR spectrum, proton decoupling is employed to simplify the spectrum to a series of single lines for each unique carbon atom.

IR Spectroscopy

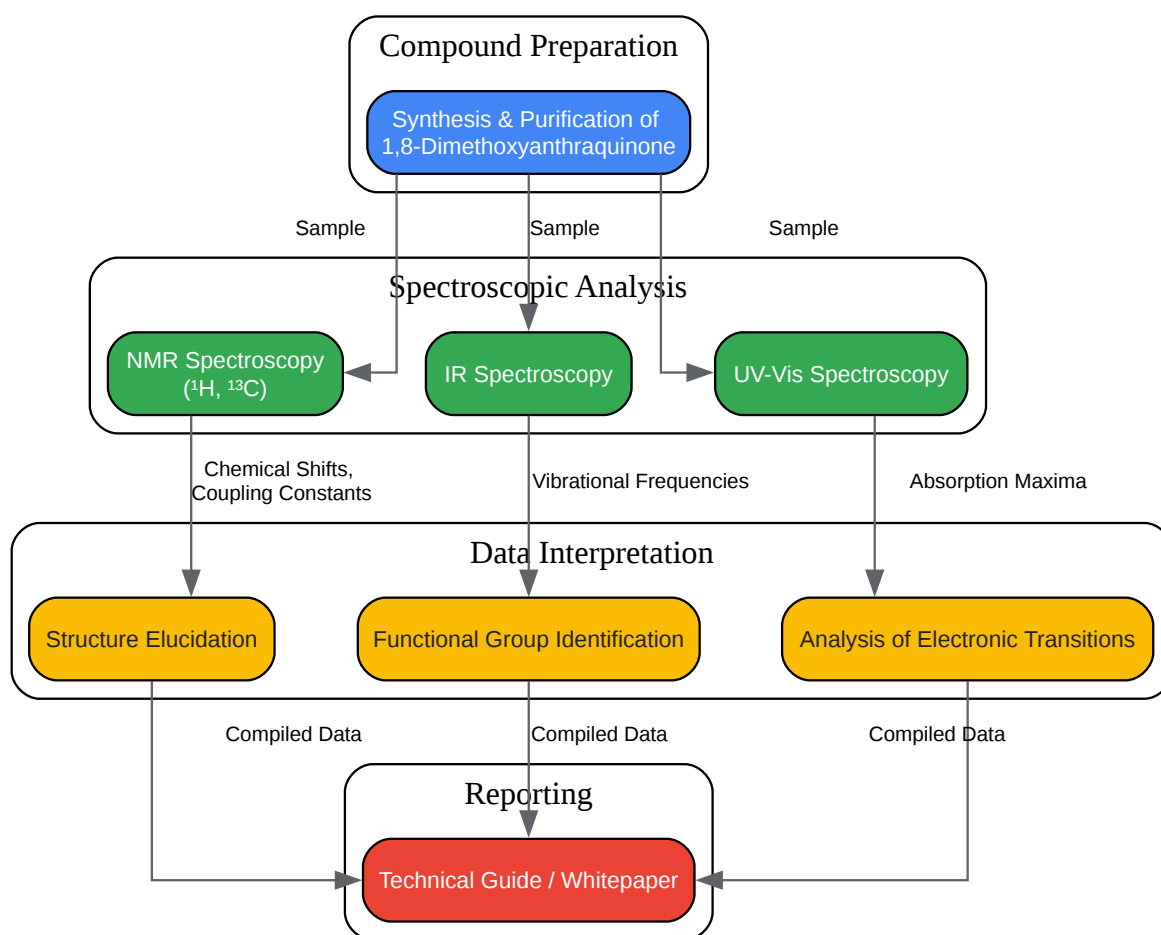
The IR spectrum of solid **1,8-dimethoxyanthraquinone** can be obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground compound is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

UV-Vis Spectroscopy

A dilute solution of **1,8-dimethoxyanthraquinone** is prepared in a UV-transparent solvent, such as ethanol. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The instrument scans a range of ultraviolet and visible wavelengths, and the absorbance of the sample is measured at each wavelength to generate the spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of an organic compound like **1,8-dimethoxyanthraquinone**.



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